molecular formula C18H20N2O7S B3899325 3-[(3-{[bis(2-hydroxyethyl)amino]sulfonyl}benzoyl)amino]benzoic acid

3-[(3-{[bis(2-hydroxyethyl)amino]sulfonyl}benzoyl)amino]benzoic acid

Cat. No. B3899325
M. Wt: 408.4 g/mol
InChI Key: KWMBEMZRMQUIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-{[bis(2-hydroxyethyl)amino]sulfonyl}benzoyl)amino]benzoic acid, commonly known as BIS-TRIS, is a chemical compound that is widely used in scientific research. It is a zwitterionic buffer that is commonly used in biochemistry, molecular biology, and other related fields. BIS-TRIS is known for its excellent buffering capacity, low UV absorbance, and minimal interference with biological assays.

Mechanism of Action

BIS-TRIS works by maintaining a stable pH in the solution. It has a pKa of 6.9, which makes it an effective buffer in the physiological pH range. BIS-TRIS is a zwitterionic buffer, which means it has both positive and negative charges. This allows it to maintain a stable pH even in the presence of other charged molecules.
Biochemical and Physiological Effects:
BIS-TRIS has minimal effects on biochemical and physiological processes. It is not metabolized by cells and does not interfere with enzyme activity. BIS-TRIS has low toxicity and is generally considered safe for use in cell culture and animal studies.

Advantages and Limitations for Lab Experiments

The main advantage of BIS-TRIS is its excellent buffering capacity. It maintains a stable pH even in the presence of other charged molecules, which makes it ideal for use in many biochemical and molecular biology experiments. BIS-TRIS also has low UV absorbance, which makes it ideal for use in assays that require UV detection.
One of the limitations of BIS-TRIS is that it has a relatively narrow buffering range. It is effective in the pH range of 5.8 to 7.2, but outside of this range, it may not be an effective buffer. Additionally, BIS-TRIS is relatively expensive compared to other buffering agents.

Future Directions

There are many potential future directions for research involving BIS-TRIS. One area of interest is the development of new zwitterionic buffers with improved properties, such as a broader buffering range or increased solubility. Another area of interest is the use of BIS-TRIS in new applications, such as drug delivery or gene therapy. Finally, there is potential for research into the interactions between BIS-TRIS and other molecules, which could lead to new insights into biochemical and physiological processes.

Scientific Research Applications

BIS-TRIS is widely used as a buffer in many biochemical and molecular biology experiments. It is commonly used in protein purification, enzyme assays, and electrophoresis. BIS-TRIS is also used in the preparation of cell culture media, where it helps to maintain a stable pH. Additionally, BIS-TRIS is used as a buffer in many diagnostic assays, such as ELISA and western blotting.

properties

IUPAC Name

3-[[3-[bis(2-hydroxyethyl)sulfamoyl]benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7S/c21-9-7-20(8-10-22)28(26,27)16-6-2-3-13(12-16)17(23)19-15-5-1-4-14(11-15)18(24)25/h1-6,11-12,21-22H,7-10H2,(H,19,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMBEMZRMQUIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N(CCO)CCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(3-{[bis(2-hydroxyethyl)amino]sulfonyl}benzoyl)amino]benzoic acid
Reactant of Route 2
3-[(3-{[bis(2-hydroxyethyl)amino]sulfonyl}benzoyl)amino]benzoic acid
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3-[(3-{[bis(2-hydroxyethyl)amino]sulfonyl}benzoyl)amino]benzoic acid
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3-[(3-{[bis(2-hydroxyethyl)amino]sulfonyl}benzoyl)amino]benzoic acid
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3-[(3-{[bis(2-hydroxyethyl)amino]sulfonyl}benzoyl)amino]benzoic acid
Reactant of Route 6
3-[(3-{[bis(2-hydroxyethyl)amino]sulfonyl}benzoyl)amino]benzoic acid

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